(4-tert-butylcyclohexyl)methyl acetate, also known as 4-tert-butylcyclohexyl acetate, is a chemical compound with the molecular formula . It is characterized as a colorless to pale yellow liquid with a sweet, rich, woody odor. This compound is primarily utilized in the fragrance industry due to its appealing scent profile and is often incorporated into perfumes, soaps, and other personal care products .
The synthesis of (4-tert-butylcyclohexyl)methyl acetate typically involves the acetylation of 4-tert-butylcyclohexanol. This reaction can be catalyzed by various agents such as acetic anhydride or acetyl chloride, often in the presence of sulfuric acid or other acid catalysts. The reaction conditions can vary, but they generally occur at temperatures ranging from room temperature to 130°C. The acetylation process results in the formation of both cis and trans isomers of the acetate .
The synthesis of (4-tert-butylcyclohexyl)methyl acetate can be summarized through the following steps:
(4-tert-butylcyclohexyl)methyl acetate is widely used in:
Studies on (4-tert-butylcyclohexyl)methyl acetate have focused on its interactions with skin and mucous membranes. While it is generally safe for use in cosmetics, some individuals may experience allergic reactions or irritation upon contact. The compound's interaction with various biological systems has been evaluated to ensure its safety profile aligns with regulatory standards for cosmetic ingredients .
Several compounds share structural similarities with (4-tert-butylcyclohexyl)methyl acetate. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
4-tert-Butylcyclohexanol | C_{12}H_{24}O | Precursor to the acetate; has a similar fragrance profile. |
4-tert-Butylphenol | C_{10}H_{14}O | Used as an antioxidant; has different odor characteristics. |
p-tert-Butylcyclohexanol | C_{12}H_{24}O | Similar structure but different functional groups affecting properties. |
The uniqueness of (4-tert-butylcyclohexyl)methyl acetate lies in its specific combination of cis and trans isomers, which contribute to its distinctive woody and floral scent profiles. Unlike other similar compounds, this acetate provides a balanced aroma that enhances fragrance formulations while maintaining safety standards for cosmetic use .